molecular formula C21H14N2O4 B15338174 3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

Cat. No.: B15338174
M. Wt: 358.3 g/mol
InChI Key: NVGWKXSWQUQHHS-UHFFFAOYSA-N
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Description

3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is a complex organic compound that features a chromenyl group, a pyrazolyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid typically involves multi-step organic reactions. One common method includes the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions. This reaction involves aldol condensation followed by intramolecular lactonization to form the chromenyl skeleton .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and chromenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the chromenyl and pyrazolyl moieties.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid involves its interaction with various molecular targets. The chromenyl and pyrazolyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is unique due to the combination of its chromenyl, pyrazolyl, and acrylic acid moieties, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C21H14N2O4/c24-19(25)11-10-15-13-23(16-7-2-1-3-8-16)22-20(15)17-12-14-6-4-5-9-18(14)27-21(17)26/h1-13H,(H,24,25)

InChI Key

NVGWKXSWQUQHHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=CC(=O)O

Origin of Product

United States

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